H-Leu-Met-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis and Drug Discovery

Leu-met serves as a building block for synthesizing larger peptides and proteins in the lab. Researchers utilize various techniques, including solid-phase peptide synthesis (SPPS), to create chains of amino acids with specific sequences [1]. Leu-met can be incorporated into these chains due to its reactive chemical groups that readily form peptide bonds with other amino acids. This allows scientists to design and synthesize molecules that mimic natural peptides or possess novel functionalities for therapeutic purposes [1, 2].

- [1] - "N-Acetyl-leu-met-asp-lys-glu-ala-val-tyr-phe-ala-his-leu-asp-ile-ile-trp" Benchchem:

- [2] - "Condensation reactions between resveratrol 2 and Leu/Met-enkephalin 4" ResearchGate:

Studying Protein-Protein Interactions

Leu-met can also be employed as a short model peptide to investigate protein-protein interactions (PPIs). PPIs are crucial for many cellular processes, and understanding how proteins bind to each other is essential for elucidating biological mechanisms and developing new drugs [3]. Researchers can link leu-met to a protein of interest and study its interaction with other proteins using techniques like biophysical assays. By analyzing the binding affinity and specificity, scientists can gain insights into the underlying mechanisms of PPIs [3].

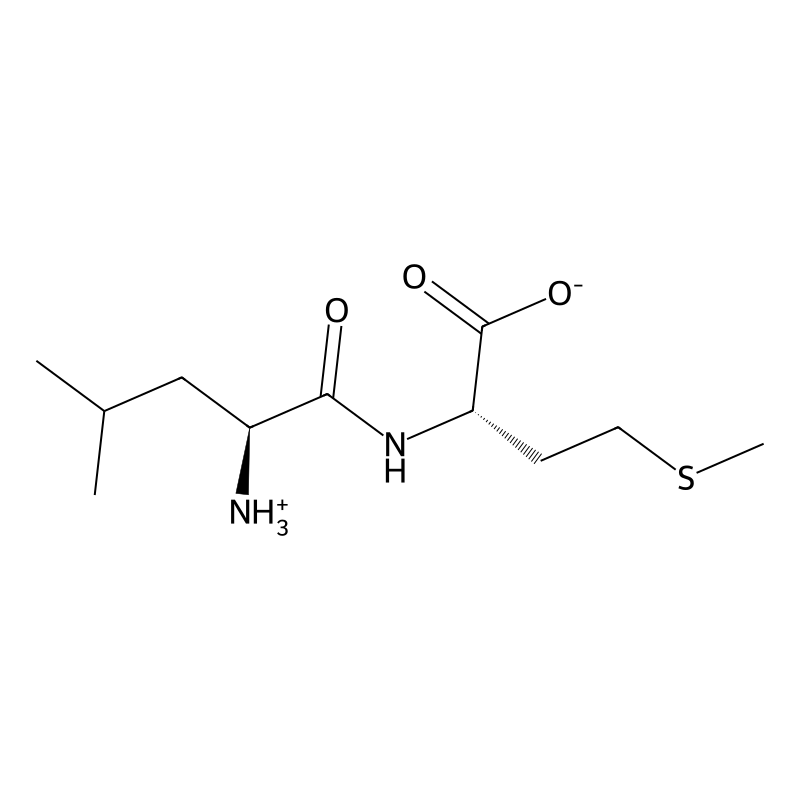

H-Leu-Met-OH, also known as leucylmethionine, is a dipeptide composed of the amino acids leucine and methionine. This compound is characterized by its unique structure, where leucine contributes a hydrophobic side chain while methionine includes a sulfur atom in its side chain. The presence of these amino acids gives H-Leu-Met-OH specific properties that are significant in biochemical contexts. It is soluble in water and exhibits a variety of biological activities, making it an important subject of study in biochemistry and pharmacology .

- Oxidation: The methionine residue can be oxidized to form methionine sulfoxide or methionine sulfone, which alters its biochemical properties .

- Hydrolysis: Enzymatic hydrolysis can break down the peptide bond, yielding free leucine and methionine .

- Substitution Reactions: These can occur at the sulfur atom of methionine, leading to various derivatives depending on the substituent .

These reactions are crucial for understanding how H-Leu-Met-OH functions in biological systems and its potential modifications for therapeutic applications.

H-Leu-Met-OH exhibits several biological activities:

- Metabolic Role: It plays a role as a metabolite in various metabolic pathways, particularly those involving protein synthesis and degradation .

- Therapeutic Effects: Research indicates that H-Leu-Met-OH has potential therapeutic effects, including anti-inflammatory properties and roles in muscle metabolism .

- Nutritional Significance: As a dipeptide, it may contribute to dietary protein intake and influence muscle recovery and growth due to the presence of branched-chain amino acids .

The synthesis of H-Leu-Met-OH can be achieved through various methods:

- Solid-Phase Peptide Synthesis: This is a common method for synthesizing peptides where amino acids are sequentially added to a growing chain attached to a solid support .

- Liquid-Phase Synthesis: This method involves dissolving reactants in solution and allowing them to react under controlled conditions.

- Enzymatic Synthesis: Using specific enzymes to catalyze the formation of dipeptides from free amino acids is another viable approach.

Each method has its advantages regarding yield, purity, and scalability.

H-Leu-Met-OH has several applications:

- Nutritional Supplements: It is used in dietary supplements aimed at enhancing muscle recovery and growth due to its amino acid composition.

- Pharmaceutical Research: Its therapeutic potential is being explored in drug development, particularly for conditions involving inflammation or muscle wasting .

- Biochemical Studies: It serves as a model compound for studying peptide interactions and enzyme activity related to protein metabolism .

Studies on H-Leu-Met-OH have revealed its interactions with various biological molecules:

- Protein Interactions: It may influence the folding and stability of proteins due to its hydrophobic nature.

- Receptor Binding: Research suggests potential binding interactions with specific receptors involved in metabolic regulation .

- Enzyme Substrates: The compound can act as a substrate for enzymes involved in peptide metabolism, impacting their activity and function.

These interaction studies are essential for understanding the compound's role in biological systems.

Several compounds are structurally similar to H-Leu-Met-OH. Below is a comparison highlighting its uniqueness:

H-Leu-Met-OH stands out due to its specific combination of hydrophobic (leucine) and sulfur-containing (methionine) residues, which enhances its functional versatility compared to other similar compounds.

H-Leu-Met-OH demonstrates specific interactions with the Peptide Transporter 1 (PEPT1), a crucial membrane protein responsible for the cellular uptake of dipeptides and tripeptides [1] [2]. PEPT1, also designated as SLC15A1, functions as a proton-coupled oligopeptide transporter that actively transports a broad spectrum of dipeptides through an electrogenic symport mechanism [3] [4].

The recognition of H-Leu-Met-OH by PEPT1 follows established substrate specificity requirements. The transporter exhibits low affinity but high capacity characteristics, with apparent Km values ranging from 0.4 to 28 mM for various dipeptide substrates [1]. The structural prerequisites for PEPT1 recognition include the presence of free amino and carboxyl termini, amino acids in the L-configuration, and trans-peptide bond conformations [2] [3].

H-Leu-Met-OH transport via PEPT1 demonstrates pH-dependent kinetics, with optimal activity occurring at pH 5.0-6.5 [5] [4]. This pH dependence reflects the proton-gradient driven mechanism whereby peptide transport is coupled to proton influx. The transporter utilizes the electrochemical gradient of protons maintained by sodium-proton antiporter activity in the apical membrane [5].

Competitive inhibition studies reveal that H-Leu-Met-OH transport can be inhibited by other dipeptides including Met-Lys, Lys-Lys, Gly-Met, Gly-Leu, and Met-Leu [6]. This competitive pattern indicates shared binding sites within the PEPT1 transporter and suggests similar recognition mechanisms for structurally related dipeptides.

The cellular localization of PEPT1 is predominantly at the apical membrane of intestinal enterocytes, positioning it strategically for the absorption of dietary peptides from the intestinal lumen [1] [7]. Additionally, PEPT1 expression has been identified in other tissues including kidney proximal tubules and mammary epithelial cells, where it facilitates peptide uptake for metabolic purposes [6] [5].

Quantitative structure-activity relationship studies have established that H-Leu-Met-OH fits the established pharmacophore model for PEPT1 substrates [1]. The leucine residue provides the necessary hydrophobic interactions, while the methionine residue contributes sulfur-containing side chain recognition. The positioning of these amino acids within the dipeptide structure allows for optimal binding to the transmembrane domains of PEPT1, particularly transmembrane domain 7, which is critical for substrate translocation [4].

Intracellular Signaling Modulation through Eukaryotic Initiation Factors

H-Leu-Met-OH exerts profound effects on intracellular signaling cascades through modulation of eukaryotic initiation factor 4B (eIF4B) activity and phosphorylation status [8] [9]. eIF4B functions as a critical cofactor for eIF4A helicase activity and plays essential roles in mRNA recruitment to the ribosomal preinitiation complex [9] [10].

The dipeptide influences eIF4B through a complex regulatory network involving multiple phosphorylation sites. The primary sites of interest include Serine-422, Serine-406, and Serine-504, each subject to distinct kinase and phosphatase regulation [9] [11] [12]. Serine-422 phosphorylation is mediated by S6K1, RSK, and PKB/Akt kinases in response to growth factor stimulation and amino acid availability [9] [12] [13].

Protein Phosphatase 2A (PP2A) emerges as a crucial negative regulator of eIF4B phosphorylation [9] [14]. PP2A specifically dephosphorylates eIF4B at Serine-422, thereby modulating the factor's activity and protein interactions [9]. This dephosphorylation event is enhanced by the association of PP2A with its regulatory B subunit, forming a holoenzyme complex with increased substrate specificity [9] [14].

The interaction between H-Leu-Met-OH and eIF4B signaling involves the regulation of a novel long noncoding RNA designated MGPNCR (mammary gland proliferation-associated lncRNA) [8] [15]. This lncRNA functions as a molecular scaffold that promotes the interaction between eIF4B and PP2A, thereby facilitating eIF4B dephosphorylation [8] [15]. The presence of H-Leu-Met-OH appears to downregulate MGPNCR expression, consequently reducing PP2A-mediated eIF4B dephosphorylation and maintaining eIF4B in its active phosphorylated state [8] [15].

Phosphorylated eIF4B demonstrates enhanced binding affinity for eIF3, a critical component of the 43S preinitiation complex [9] [12]. This increased interaction facilitates more efficient mRNA recruitment and ribosomal scanning through structured 5' untranslated regions. The functional consequences include enhanced translation of mRNAs encoding growth-regulatory proteins and metabolic enzymes [16] [17].

The signaling modulation extends to the mTOR pathway, where H-Leu-Met-OH treatment results in increased mTOR phosphorylation at Serine-2448 [6] [18]. This activation correlates with enhanced phosphorylation of downstream targets including ribosomal protein S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) [6] [18]. The coordinated activation of these translation control elements amplifies the protein synthetic response to dipeptide stimulation.

Role in Mammary Gland Development and Lactogenesis

H-Leu-Met-OH plays a fundamental role in mammary gland development and lactogenesis through multiple interconnected mechanisms that regulate epithelial cell proliferation, differentiation, and milk protein synthesis [8] [6] [18] [19].

During mammogenesis, H-Leu-Met-OH promotes mammary epithelial cell proliferation through activation of cell cycle regulatory pathways [18] [19]. The dipeptide treatment results in increased expression of Cyclin D1, a critical regulator of G1/S phase transition [18]. This effect is mediated through the PI3K-Akt-mTOR signaling cascade, where dipeptide stimulation leads to sequential activation of phosphatidylinositol 3-kinase, protein kinase B (Akt), and mechanistic target of rapamycin (mTOR) [18] [20].

The lactogenic effects of H-Leu-Met-OH are particularly pronounced in milk protein synthesis. Treatment with the dipeptide results in dose-dependent increases in β-casein protein levels with optimal effects observed at concentrations of 80 μg/mL [6] [21]. This enhancement involves both transcriptional upregulation of casein genes and increased translation efficiency through eIF4B-mediated mechanisms [6] [21].

H-Leu-Met-OH activates the JAK2-STAT5 signaling pathway, a critical mediator of prolactin-induced lactogenesis [6] [21]. The dipeptide treatment increases mRNA abundance of JAK2 and STAT5 and enhances phosphorylation of both proteins [6] [21]. This activation creates a positive feedback loop that amplifies lactogenic signaling and promotes sustained milk protein synthesis.

The peptide transporter PepT2 plays a crucial role in mediating the effects of H-Leu-Met-OH on mammary epithelial cells [6] [21]. Transport studies using fluorescently-labeled Met-Met dipeptides demonstrate rapid uptake kinetics with a Michaelis constant of 52.4 μM and maximum transport velocity of 14.8 pmol/min/mg protein [6]. This uptake is competitively inhibited by other dipeptides, confirming the specificity of the transport mechanism.

Met-Met dipeptide supplementation in lactating dairy cows provides compelling evidence for the physiological relevance of these mechanisms [19]. Daily supplementation with 6 grams of methionine dipeptide results in significant increases in milk yield, milk protein concentration, and milk protein yield [19]. The rumen-protected form demonstrates superior efficacy, indicating the importance of protecting the dipeptide from ruminal degradation [19].

The molecular mechanisms underlying enhanced mammary function involve complex interactions between amino acid sensing pathways and lactogenic hormone signaling [18] [20]. H-Leu-Met-OH appears to function as a nutrient signal that coordinates metabolic availability with mammary gland functional capacity. This coordination ensures that milk protein synthesis is appropriately matched to nutrient supply, optimizing both maternal metabolic efficiency and offspring nutritional support.

Myotonic dystrophy-related CDC42-binding kinase alpha (MRCKα) emerges as a key mediator in the amino acid-induced signaling cascade [18]. H-Leu-Met-OH treatment increases MRCKα protein expression, which functions downstream of PI3K and upstream of Akt to regulate mTOR activation [18]. This positioning places MRCKα as a critical integration point for nutritional and hormonal signals in mammary epithelial cells.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

Dates

2: Karvonen J, Kauma H, Päivänsalo M, Kesäniemi YA. Paraoxonase-1 gene Leu-Met55 and Gln-Arg192 polymorphisms are not associated with carotid artery atherosclerosis in a population-based cohort. Eur J Cardiovasc Prev Rehabil. 2004 Dec;11(6):511-2. PubMed PMID: 15580063.

3: Nakanishi M, Moriyama A, Narita Y, Sasaki M. Aminopeptidase M from human liver. II. Kinetic analysis of inhibition of the enzyme by bile acids. J Biochem. 1989 Nov;106(5):826-30. PubMed PMID: 2575613.

4: Noguerola AS, Murugaverl B, Voorhees KJ. An investigation of dipeptides containing polar and nonpolar side groups by curie-point pyrolysis tandem mass spectrometry. J Am Soc Mass Spectrom. 1992 Oct;3(7):750-6. doi: 10.1016/1044-0305(92)87088-G. PubMed PMID: 24234642.

Explore Compound Types